molecular formula C10H10N2O2S B1267893 4-(1h-Pyrrol-1-yl)benzenesulfonamide CAS No. 5438-30-2

4-(1h-Pyrrol-1-yl)benzenesulfonamide

Cat. No.: B1267893
CAS No.: 5438-30-2
M. Wt: 222.27 g/mol
InChI Key: HEROWGICZZJWKP-UHFFFAOYSA-N
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Description

4-(1H-Pyrrol-1-yl)benzenesulfonamide is an organic compound with the molecular formula C10H10N2O2S. It is characterized by the presence of a pyrrole ring attached to a benzenesulfonamide group.

Safety and Hazards

The safety data sheet for “4-(1h-Pyrrol-1-yl)benzenesulfonamide” suggests that personal protective equipment/face protection should be worn when handling the compound . It should not get in eyes, on skin, or on clothing. Ingestion and inhalation should be avoided .

Future Directions

The future directions for “4-(1h-Pyrrol-1-yl)benzenesulfonamide” research could involve further exploration of its anticancer and antileishmanial activities . Additionally, more research is needed to understand its mechanism of action and to improve the interaction with the parasitic target .

Mechanism of Action

Biochemical Analysis

Biochemical Properties

4-(1H-Pyrrol-1-yl)benzenesulfonamide plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. Notably, it has been shown to inhibit human carbonic anhydrase (hCA) isoforms, which are crucial for maintaining pH balance and other physiological processes . The compound’s interaction with hCA involves binding to the enzyme’s active site, thereby inhibiting its activity. Additionally, this compound has been found to interfere with the Wnt/β-catenin signaling pathway, which is essential for cell proliferation and differentiation .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. In cancer cells, it has demonstrated potent anticancer activity by inducing apoptosis and cell cycle arrest . The compound influences cell signaling pathways, including the Wnt/β-catenin pathway, leading to altered gene expression and cellular metabolism . For instance, in colorectal cancer and triple-negative breast cancer cells, this compound has been shown to inhibit cell viability and restore sensitivity to chemotherapeutic agents .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to the active site of human carbonic anhydrase isoforms, inhibiting their enzymatic activity . This inhibition disrupts the enzyme’s role in pH regulation and other physiological processes. Additionally, the compound interferes with the Wnt/β-catenin signaling pathway by inhibiting the interaction between β-catenin and transcription factors, leading to reduced expression of target genes involved in cell proliferation and survival . These molecular interactions contribute to the compound’s anticancer properties.

Temporal Effects in Laboratory Settings

The stability and degradation of this compound in laboratory settings have been studied to understand its temporal effects. The compound is generally stable when stored at room temperature in a sealed, dry environment . Over time, its effects on cellular function can vary, with long-term exposure leading to sustained inhibition of target enzymes and signaling pathways. In vitro and in vivo studies have shown that prolonged treatment with this compound can result in significant changes in cellular metabolism and function .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Studies have shown that low to moderate doses of the compound can effectively inhibit tumor growth and induce apoptosis in cancer cells . At high doses, the compound may exhibit toxic or adverse effects, including hepatotoxicity and nephrotoxicity . Threshold effects have been observed, where a specific dosage range is required to achieve the desired therapeutic outcomes without causing significant toxicity.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as human carbonic anhydrase, which plays a role in the reversible hydration of carbon dioxide . The compound’s inhibition of hCA affects metabolic flux and metabolite levels, leading to altered cellular metabolism. Additionally, its impact on the Wnt/β-catenin signaling pathway influences the expression of genes involved in metabolic processes .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins. The compound’s lipophilic nature allows it to diffuse across cell membranes and accumulate in specific cellular compartments . It interacts with transporters that facilitate its uptake and distribution within tissues. The compound’s localization and accumulation can influence its therapeutic efficacy and potential side effects.

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. The compound is known to localize in the cytoplasm and nucleus, where it interacts with target enzymes and signaling molecules . Post-translational modifications and targeting signals may direct the compound to specific subcellular compartments, enhancing its therapeutic effects. The localization of this compound within cells can also impact its stability and degradation.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(1H-Pyrrol-1-yl)benzenesulfonamide typically involves the reaction of 4-aminobenzenesulfonamide with 2,5-dimethoxytetrahydrofuran in the presence of a suitable acid catalyst, such as glacial acetic acid. The reaction is carried out under reflux conditions for 24-26 hours .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as those described for laboratory synthesis. The process may be optimized for higher yields and purity through the use of advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions: 4-(1H-Pyrrol-1-yl)benzenesulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Comparison with Similar Compounds

Uniqueness: 4-(1H-Pyrrol-1-yl)benzenesulfonamide is unique due to its specific combination of a pyrrole ring and a benzenesulfonamide group, which imparts distinct chemical and biological properties. Its ability to inhibit multiple targets and pathways makes it a versatile compound in medicinal chemistry .

Properties

IUPAC Name

4-pyrrol-1-ylbenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O2S/c11-15(13,14)10-5-3-9(4-6-10)12-7-1-2-8-12/h1-8H,(H2,11,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HEROWGICZZJWKP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(C=C1)C2=CC=C(C=C2)S(=O)(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80280383
Record name 4-(1h-pyrrol-1-yl)benzenesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80280383
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

222.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5438-30-2
Record name 4-(1H-Pyrrol-1-yl)benzenesulfonamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=5438-30-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name NSC 16670
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005438302
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NSC404288
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=404288
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name NSC16670
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=16670
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 4-(1h-pyrrol-1-yl)benzenesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80280383
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What structural features of these benzenesulfonamide derivatives contribute to their anticancer activity?

A1: The study by [] investigated the structure-activity relationship (SAR) of a series of N-(aryl/heteroaryl)-4-(1H-pyrrol-1-yl)benzenesulfonamides. Researchers found that incorporating an 8-quinolinyl moiety at the sulfonamide nitrogen significantly enhanced anticancer activity against HCT-116, MCF-7, and HeLa cell lines. This suggests that the 8-quinolinyl group plays a crucial role in the compound's interaction with its biological target and subsequent anticancer effects. Quantitative structure-activity relationship (QSAR) models were developed, identifying key molecular descriptors influencing the anticancer activity, which could guide further structural optimization.

Q2: What are the potential mechanisms of action for the anticancer activity of compound 28?

A2: Compound 28, the most potent derivative in the study [], demonstrated promising anticancer activity. Further investigation revealed that this compound exerts its effect by:

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